molecular formula C25H26N4O4S B11181893 2-(benzylsulfanyl)-9-(2,3,4-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

2-(benzylsulfanyl)-9-(2,3,4-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11181893
M. Wt: 478.6 g/mol
InChI Key: GCRZWQTYGLCCIO-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-9-(2,3,4-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex heterocyclic compound that belongs to the triazoloquinazoline family This compound is characterized by its unique structural features, which include a triazole ring fused to a quinazoline core, along with benzylsulfanyl and trimethoxyphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-9-(2,3,4-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Quinazoline Core Construction: The quinazoline core is often constructed via condensation reactions between anthranilic acid derivatives and suitable amines or amides.

    Introduction of Benzylsulfanyl and Trimethoxyphenyl Groups: The benzylsulfanyl group can be introduced through nucleophilic substitution reactions, while the trimethoxyphenyl group is typically added via electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-9-(2,3,4-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzylsulfanyl and trimethoxyphenyl groups, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-(benzylsulfanyl)-9-(2,3,4-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-9-(2,3,4-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to altered cellular responses.

    Disrupting Cellular Processes: Interfering with key cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylsulfanyl)-9-(2,3,4-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[4,3-b]quinazolin-8(4H)-one
  • 2-(benzylsulfanyl)-9-(2,3,4-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[3,4-b]quinazolin-8(4H)-one

Uniqueness

The uniqueness of 2-(benzylsulfanyl)-9-(2,3,4-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one lies in its specific structural arrangement and the presence of both benzylsulfanyl and trimethoxyphenyl groups

Properties

Molecular Formula

C25H26N4O4S

Molecular Weight

478.6 g/mol

IUPAC Name

2-benzylsulfanyl-9-(2,3,4-trimethoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C25H26N4O4S/c1-31-19-13-12-16(22(32-2)23(19)33-3)21-20-17(10-7-11-18(20)30)26-24-27-25(28-29(21)24)34-14-15-8-5-4-6-9-15/h4-6,8-9,12-13,21H,7,10-11,14H2,1-3H3,(H,26,27,28)

InChI Key

GCRZWQTYGLCCIO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)SCC5=CC=CC=C5)OC)OC

Origin of Product

United States

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